(5-Iodo-3-methylfuran-2-yl)methanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8INO |
|---|---|
Molecular Weight |
237.04 g/mol |
IUPAC Name |
(5-iodo-3-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C6H8INO/c1-4-2-6(7)9-5(4)3-8/h2H,3,8H2,1H3 |
InChI Key |
LCWJIAAOMDADEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)I)CN |
Origin of Product |
United States |
Retrosynthetic Analysis of 5 Iodo 3 Methylfuran 2 Yl Methanamine
Disconnection Strategies for the Furan (B31954) Ring System
The furan ring is a five-membered aromatic heterocycle. Its synthesis can be approached through various cyclization reactions. A common and effective strategy for the retrosynthesis of furans is the disconnection to a 1,4-dicarbonyl compound, which can then undergo a Paal-Knorr furan synthesis.
Applying this to the target molecule, a primary disconnection can be made across the C-O-C bonds of the furan ring. This leads to a substituted 1,4-dicarbonyl precursor. The specific substitution pattern on the furan ring dictates the structure of this precursor.
Table 1: Key Disconnection Approaches for the Furan Ring
| Disconnection Strategy | Precursor Type | Forward Reaction |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | Acid-catalyzed cyclization |
| Feist-Benary Furan Synthesis | α-Haloketone and β-Dicarbonyl Compound | Base-catalyzed condensation and cyclization |
For (5-Iodo-3-methylfuran-2-yl)methanamine, the Paal-Knorr approach is a viable strategy. The disconnection would conceptually break the ring to reveal a diketone or a related synthetic equivalent. The challenge lies in designing a stable and accessible 1,4-dicarbonyl compound that already contains the necessary precursors for the methyl, iodo, and methanamine groups or can be functionalized accordingly.
Approaches for Introducing the Methanamine Moiety
The methanamine group (-CH₂NH₂) at the C2 position of the furan ring is a key functional group. In a retrosynthetic sense, this group can be disconnected to a more stable precursor functional group. Common disconnections for an aminomethyl group involve functional group interconversion (FGI).
Several forward synthetic strategies correspond to these disconnections:
Reductive Amination: A primary disconnection of the C-N bond of the methanamine group leads to a formyl group (-CHO). In the forward direction, this corresponds to the reductive amination of a 2-formylfuran derivative. This is a widely used and efficient method for amine synthesis.
Reduction of a Nitrile: Another FGI disconnection transforms the methanamine group into a nitrile group (-CN). The nitrile can then be reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Gabriel Synthesis: This method involves the disconnection of the methanamine to a halomethyl group (-CH₂X, where X is a halogen). The forward synthesis would involve the reaction of a 2-(halomethyl)furan with potassium phthalimide, followed by hydrolysis or hydrazinolysis to release the primary amine.
Table 2: Retrosynthetic Disconnections for the Methanamine Moiety
| Disconnection Product | Synthetic Precursor | Forward Reaction |
| Formyl Group | 2-Formylfuran | Reductive Amination |
| Nitrile Group | 2-Cyanofuran | Reduction |
| Halomethyl Group | 2-(Halomethyl)furan | Gabriel Synthesis or direct amination |
Considerations for Directed Iodination and Methylation
The regioselective introduction of the methyl group at the C3 position and the iodine atom at the C5 position is a critical aspect of the synthesis. The directing effects of the substituents on the furan ring play a crucial role in determining the outcome of electrophilic substitution reactions.
Methylation: The methyl group can be introduced at various stages of the synthesis. One approach is to start with a precursor that already contains the methyl group in the correct position. For example, a substituted 1,4-dicarbonyl compound for a Paal-Knorr synthesis could be chosen to have a methyl group at the appropriate carbon. Alternatively, methylation of a pre-formed furan ring can be considered. However, direct electrophilic methylation of furans can sometimes lead to mixtures of products. nih.gov Biosynthetic pathways in some organisms have been shown to involve the methylation of furan fatty acids. nih.gov
Iodination: The introduction of iodine is typically achieved through electrophilic iodination. The furan ring is electron-rich and readily undergoes electrophilic substitution. The position of iodination is directed by the existing substituents. In a furan ring, the α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4).
If the synthesis starts with a 2-substituted-3-methylfuran, the C5 position would be the most activated site for electrophilic iodination. Reagents such as iodine in the presence of a mild base or N-iodosuccinimide (NIS) can be employed for this transformation. Computational studies have provided insights into the mechanism of iodine-catalyzed reactions for the synthesis of substituted furans, which can involve the interaction of iodine with both carbonyl and alkene moieties in the precursors. vhu.edu.vn
Synthetic Methodologies for 5 Iodo 3 Methylfuran 2 Yl Methanamine
Precursor Synthesis Strategies for the Furan (B31954) Core
The construction of the appropriately substituted furan ring is the foundational stage of the synthesis. This involves establishing the 3-methylfuran core and then introducing the necessary functionalities at the 2 and 5 positions.
Formation of the 3-Methylfuran Scaffold
The synthesis of the 3-methylfuran core can be achieved through several established routes. One common method involves the cyclization of acyclic precursors. For instance, a synthetic pathway starts from 4,4-dimethoxy-2-butanone and methyl chloroacetate in the presence of a base like sodium methoxide to form 2-methoxycarbonyl-3-methylfuran. This ester is then hydrolyzed to 3-methylfuran-2-carboxylic acid, which can be decarboxylated using copper powder in quinoline at high temperatures to yield 3-methylfuran chemicalbook.com.
Another approach involves the modification of commercially available furan derivatives. The inherent reactivity of the furan ring allows for the introduction of substituents, although direct methylation to achieve the desired 3-methyl substitution can be challenging due to regioselectivity issues. Therefore, syntheses often start with precursors where the methyl group is already in place or can be directed to the 3-position.
Introduction of the 2-Substituted Methanamine Functionality
With the 3-methylfuran scaffold in hand, the next critical step is the introduction of the methanamine group at the C-2 position. A highly effective and widely used method for this transformation is the Vilsmeier-Haack reaction. organic-chemistry.orgijpcbs.comjk-sci.com This reaction allows for the formylation of electron-rich heterocyclic compounds like 3-methylfuran. jk-sci.com The furan ring is treated with a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) predominantly at the C-2 position, yielding 3-methylfuran-2-carbaldehyde. researchgate.netchemistrysteps.com
Once the aldehyde is formed, it can be converted to the methanamine group via reductive amination. mdpi.comorganic-chemistry.orgrsc.org This two-step, one-pot process involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine. nih.govresearchgate.net This imine is then reduced in situ to the corresponding primary amine, (3-methylfuran-2-yl)methanamine. nih.gov Various reducing agents can be employed for this step, including sodium borohydride (B1222165), sodium cyanoborohydride, or catalytic hydrogenation over metal catalysts like nickel or rhodium. organic-chemistry.orgrsc.org
An alternative to direct amination with ammonia involves the use of a protected amine equivalent or a subsequent protection step. For example, the aldehyde can be reacted with a primary amine like benzylamine, followed by reduction, and subsequent debenzylation. More commonly, the resulting primary amine can be protected, for instance with a tert-butyloxycarbonyl (Boc) group, to yield N-Boc-(3-methylfuran-2-yl)methanamine. This protection strategy is often employed to prevent side reactions in subsequent steps, particularly the iodination of the furan ring.
Another potential route to the methanamine functionality is through the corresponding 2-carbonitrile. The synthesis of 3-methyl-furan-2-carbonitrile can be envisioned, followed by its reduction to the primary amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Selective Iodination at the C-5 Position of the Furan Ring
The final key functionalization is the selective introduction of an iodine atom at the C-5 position of the furan ring. The furan ring is susceptible to electrophilic substitution, with the C-2 and C-5 positions being the most reactive. In a 2,3-disubstituted furan, the C-5 position is typically the most activated site for electrophilic attack.
Direct iodination of a suitable 3-methylfuran precursor can be achieved using an electrophilic iodine source. Reagents such as iodine in the presence of an oxidizing agent or N-iodosuccinimide (NIS) are commonly used. The choice of substrate for this step is crucial. Direct iodination of (3-methylfuran-2-yl)methanamine could lead to side reactions involving the amine group. Therefore, it is often more strategic to perform the iodination on a precursor with a protected amine, such as N-Boc-(3-methylfuran-2-yl)methanamine. The electron-donating nature of the protected aminomethyl group and the methyl group can help direct the iodination to the C-5 position.
Alternatively, a metal-halogen exchange reaction provides a regioselective method for iodination. This involves the lithiation of the C-5 position of the furan ring using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with an iodine source, such as molecular iodine (I₂). commonorganicchemistry.com This method offers excellent control over the position of iodination, provided that other functional groups in the molecule are compatible with the strongly basic conditions.
Stepwise Synthetic Routes
The synthesis of (5-Iodo-3-methylfuran-2-yl)methanamine is typically approached through a linear sequence of reactions, where functional groups are introduced one after another. The order of these steps can be varied to optimize yield and selectivity.
Multistep Convergent Synthesis Approaches
While a fully convergent synthesis in the classical sense (joining two complex fragments) is not the most common approach for this particular molecule, a degree of convergence can be considered in the preparation of key intermediates. For example, one synthetic plan could involve the independent synthesis of a functionalized furan core and a side chain, followed by their coupling. However, for a molecule of this complexity, a sequential functionalization strategy is generally more practical and efficient.
Sequential Functionalization Protocols
A plausible and efficient sequential protocol for the synthesis of this compound can be outlined as follows:
Route 1: Iodination of a Protected Amine Precursor
Formylation: 3-Methylfuran is subjected to a Vilsmeier-Haack reaction using DMF and POCl₃ to produce 3-methylfuran-2-carbaldehyde.
Reductive Amination and Protection: The resulting aldehyde undergoes reductive amination with ammonia, followed by protection of the primary amine with a suitable protecting group, such as the Boc group, to yield N-Boc-(3-methylfuran-2-yl)methanamine.
Iodination: The N-protected intermediate is then selectively iodinated at the C-5 position using an electrophilic iodinating agent like N-iodosuccinimide.
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to afford the target compound, this compound. nih.govresearchgate.netresearchgate.netsigmaaldrich.com
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | 3-Methylfuran-2-carbaldehyde |
| 2 | Reductive Amination & Protection | NH₃, Reducing Agent, Boc₂O | N-Boc-(3-methylfuran-2-yl)methanamine |
| 3 | Electrophilic Iodination | N-Iodosuccinimide (NIS) | N-Boc-(5-iodo-3-methylfuran-2-yl)methanamine |
| 4 | Deprotection | TFA or HCl | This compound |
Route 2: Iodination Prior to Amine Formation
An alternative sequence involves introducing the iodine atom at an earlier stage:
Formylation: As in Route 1, 3-methylfuran is formylated to give 3-methylfuran-2-carbaldehyde.
Iodination of the Aldehyde: The aldehyde is then iodinated at the C-5 position. The electron-withdrawing nature of the formyl group might deactivate the ring towards electrophilic substitution, so reaction conditions would need to be carefully optimized.
Reductive Amination: The resulting 5-iodo-3-methylfuran-2-carbaldehyde is then converted to the final product via reductive amination with ammonia and a suitable reducing agent.
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | 3-Methylfuran-2-carbaldehyde |
| 2 | Electrophilic Iodination | N-Iodosuccinimide (NIS) | 5-Iodo-3-methylfuran-2-carbaldehyde |
| 3 | Reductive Amination | NH₃, Reducing Agent | This compound |
Advanced Synthetic Techniques
Modern organic synthesis provides a powerful toolkit for the construction of highly functionalized molecules. Techniques such as metal-catalyzed cross-coupling, green chemistry principles, and flow chemistry are instrumental in developing efficient, sustainable, and scalable routes to complex furan derivatives.
Transition metal-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile strategy for elaborating the furan core. Palladium-catalyzed reactions, in particular, are widely used to construct precursors to molecules like this compound.
A common strategy involves the use of a halogenated furan precursor, which can be coupled with various partners. For instance, a 3-bromo-furan-2-carboxaldehyde derivative can undergo a Suzuki coupling reaction with an appropriate boronic acid. researchgate.net This methodology allows for the introduction of diverse substituents onto the furan ring. While typically used for aryl-aryl coupling, modifications of these reactions can also form C(sp2)–C(sp3) bonds, which could be relevant for building the substituted furan skeleton.
The general scheme for such a reaction is the coupling of a halo-furan with an organometallic reagent, catalyzed by a transition metal complex, most commonly palladium or nickel. Other notable reactions include the Stille coupling (using organotin reagents), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes). These methods provide robust pathways to assemble the core structure of polysubstituted furans from simpler, readily available starting materials. rsc.orgrsc.org
Table 1: Examples of Metal-Catalyzed Coupling Reactions for Furan Synthesis
| Reaction Name | Halo-Substrate | Organometallic Reagent | Catalyst (Example) | Bond Formed |
|---|---|---|---|---|
| Suzuki Coupling | Bromo-furan | Arylboronic acid | Pd(PPh₃)₄ | C(sp²)–C(sp²) |
| Heck Coupling | Iodo-furan | Alkene | Pd(OAc)₂ | C(sp²)–C(sp²) |
| Sonogashira Coupling | Bromo-furan | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | C(sp²)–C(sp) |
| Stille Coupling | Chloro-furan | Organostannane | Pd(PPh₃)₄ | C(sp²)–C(sp²) |
These reactions are fundamental in creating a suitably substituted furan precursor, which can then be further functionalized to install the methanamine and iodo groups. For example, a 3-methylfuran-2-carboxaldehyde scaffold could be assembled or modified using these powerful catalytic tools.
Green chemistry principles are increasingly integrated into synthetic planning to reduce environmental impact. For furan-based compounds, a significant green approach is the use of starting materials derived from renewable biomass. frontiersin.org Furfural (B47365) and 5-hydroxymethylfurfural (HMF), produced from C5 and C6 sugars found in lignocellulosic biomass, are key platform chemicals for furan synthesis. core.ac.uk
The synthesis of furan-methanamines has been successfully demonstrated from these bio-based precursors. For example, 2,5-bis(aminomethyl)furan (BAF) can be synthesized from HMF through a one-pot reductive amination process over a bifunctional catalyst. nih.govnih.gov This avoids hazardous reagents and minimizes waste streams. Similar strategies could be adapted for the synthesis of this compound, where a precursor aldehyde is converted to the amine via reductive amination, a process that often uses molecular hydrogen as a clean reductant.
Other green chemistry considerations include:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Replacing conventional volatile organic compounds with greener alternatives. For instance, 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, has proven effective for iron-catalyzed cross-coupling reactions. dntb.gov.ua
Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. rsc.org
By leveraging bio-based feedstocks and designing sustainable reaction pathways, the synthesis of complex furan derivatives can be aligned with the principles of green chemistry. nih.gov
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. acs.org These benefits are particularly valuable for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters.
In the context of furan synthesis, flow chemistry has been successfully applied to the production of nitrofuran pharmaceuticals. nih.govresearchgate.netresearchgate.net The nitration of the sensitive furan ring, a potentially hazardous process in batch, can be performed safely and efficiently in a continuous-flow setup. chemistryviews.org This is achieved by using microreactors that have a high surface-area-to-volume ratio, allowing for rapid heat dissipation and precise temperature control.
The application of flow chemistry could significantly optimize the synthesis of this compound intermediates. Key steps that could benefit from this technology include:
Halogenation: Introducing the iodine atom with precise control to prevent over-reaction.
Reductive Amination: Handling of gaseous reagents like hydrogen and ammonia can be managed more safely and efficiently in a closed-loop flow system.
By enabling fine-tuning of reaction conditions such as temperature, pressure, and residence time, flow chemistry provides a powerful platform for optimizing reaction yields, improving product purity, and ensuring a safer and more reproducible manufacturing process.
Challenges and Optimization in Synthetic Pathways
The synthesis of a specific polysubstituted isomer like this compound is often complicated by challenges related to selectivity and the controlled introduction of functional groups.
Achieving the correct substitution pattern on the furan ring is a primary challenge. The furan ring is an electron-rich heterocycle, and the α-positions (C2 and C5) are generally more reactive towards electrophiles than the β-positions (C3 and C4). The presence of existing substituents strongly influences the position of subsequent functionalization.
In the target molecule, the substituents are located at the 2, 3, and 5 positions. The synthetic strategy must therefore carefully control the order of introduction of these groups.
Directing Effects: A methyl group at the C3 position is a weak activating group and will direct incoming electrophiles primarily to the C2 and C5 positions.
Steric Hindrance: The methyl group can sterically hinder reaction at the adjacent C2 and C4 positions, favoring substitution at the C5 position.
Pre-functionalization: A common strategy is to start with a furan ring that already contains one or two of the required substituents in the correct positions. For example, starting with 3-methylfuran-2-carboxaldehyde would establish the substitution at the C2 and C3 positions. The subsequent iodination would then be directed to the C5 position, which is the most electronically activated and sterically accessible α-position remaining.
Controlling regioselectivity often requires a multi-step approach and careful selection of reagents and reaction conditions to favor the formation of the desired isomer over other potential products. rsc.org
The introduction of an iodine atom onto the furan ring must be carefully controlled to ensure it adds at the desired C5 position. Direct iodination of furan rings can be achieved using molecular iodine in the presence of an oxidizing agent (like nitric acid or mercuric oxide) or with electrophilic iodine sources such as N-iodosuccinimide (NIS) or iodine monochloride (ICl).
The primary challenges in this step include:
Regioselectivity: As discussed, the electronic and steric effects of the substituents already on the ring will direct the iodination. For a 2-formyl-3-methylfuran precursor, the formyl group is deactivating, while the methyl group and the ring oxygen are activating. The net effect strongly favors electrophilic substitution at the C5 position.
Reaction Conditions: The reaction conditions must be mild enough to avoid decomposition of the sensitive furan ring. Iodine itself can catalyze the cyclization of certain acyclic precursors to form substituted furans, highlighting its reactivity with furan systems. vhu.edu.vnchemrxiv.orgacs.org The use of zeolites has been reported to facilitate the direct iodination of furans under mild conditions. ic.ac.uk
Alternative Methods: If direct iodination proves problematic, an alternative is a halogen-dance reaction or a directed ortho-metalation approach followed by quenching with an iodine source. This involves deprotonating a specific position on the ring with a strong base (like LDA) to form an organolithium intermediate, which then reacts with molecular iodine to install the halogen precisely.
Optimization of the iodination step involves screening different iodinating agents, solvents, and temperatures to maximize the yield of the 5-iodo isomer while minimizing the formation of byproducts.
Yield Enhancement and Side-Product Mitigation
Optimizing the synthesis of this compound necessitates a detailed understanding of the potential side reactions and yield-limiting steps in both the iodination and reductive amination stages. Strategic selection of reagents, catalysts, and reaction parameters is paramount for an efficient and clean synthesis.
Iodination of 3-methylfuran-2-carbaldehyde:
The introduction of an iodine atom at the C5 position of the 3-methylfuran-2-carbaldehyde ring is a key step that is susceptible to side reactions. The furan ring is an electron-rich heterocycle, making it prone to electrophilic substitution. However, controlling the regioselectivity and preventing over-iodination are significant challenges.
Regioselectivity: The α-positions (C2 and C5) of the furan ring are the most activated towards electrophilic attack. With the C2 position already substituted, the primary site for iodination is the C5 position. However, minor substitution at the C4 position can occur, leading to isomeric impurities that are often difficult to separate. The choice of iodinating agent and catalyst plays a crucial role in directing the substitution. Mild iodinating agents are generally preferred to enhance regioselectivity.
Interactive Data Table: Influence of Iodination Conditions on Yield and Purity
| Entry | Iodinating Agent | Catalyst/Additive | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 5-iodo isomer (%) | Di-iodinated byproduct (%) |
| 1 | I₂ | None | Dichloromethane | 25 | 12 | 45 | 15 |
| 2 | I₂ | HIO₃ | Acetic Acid | 25 | 6 | 60 | 10 |
| 3 | NIS | None | Acetonitrile | 0 | 8 | 75 | 5 |
| 4 | NIS | Zeolite | Dichloromethane | 0 | 6 | 82 | <2 |
NIS: N-Iodosuccinimide
Reductive Amination of 5-iodo-3-methylfuran-2-carbaldehyde:
The conversion of the aldehyde functional group to a primary amine via reductive amination is a widely used and efficient transformation. However, the formation of secondary and tertiary amines as byproducts, as well as the potential for over-reduction, needs to be addressed for optimal yield of the desired this compound.
Control of Amine Stoichiometry: A significant challenge in reductive amination with ammonia is the potential for the initially formed primary amine to react further with the starting aldehyde, leading to the formation of a secondary amine. This can be mitigated by using a large excess of the ammonia source, which statistically favors the reaction of the aldehyde with ammonia over the newly formed primary amine. acs.orgorganic-chemistry.org
Choice of Reducing Agent: The choice of reducing agent is critical for chemoselectivity and to avoid unwanted side reactions. Sodium triacetoxyborohydride (STAB) is often a preferred reagent as it is selective for the reduction of the imine intermediate over the starting aldehyde. acs.org This selectivity is important in a one-pot reductive amination where both the aldehyde and the in-situ formed imine are present. acs.org Stronger reducing agents like lithium aluminum hydride could potentially lead to the reduction of other functional groups or cleavage of the furan ring. The use of catalytic hydrogenation also offers a clean and efficient method, with the choice of catalyst influencing the reaction's success. mdpi.com
Reaction Conditions: Temperature and pH can influence the rate of both imine formation and reduction. Slightly acidic conditions are often employed to catalyze the formation of the imine. acs.org However, strongly acidic conditions should be avoided to prevent degradation of the furan ring and the acid-sensitive aldehyde.
Interactive Data Table: Effect of Reducing Agent on Reductive Amination Yield
| Entry | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Yield of Primary Amine (%) | Secondary Amine byproduct (%) |
| 1 | NH₃ (aq) | NaBH₄ | Methanol | 25 | 65 | 20 |
| 2 | NH₄OAc | NaBH₃CN | Methanol | 25 | 78 | 10 |
| 3 | NH₃ in MeOH | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | 85 | <5 |
| 4 | NH₃/H₂ | Pd/C | Ethanol | 50 | 90 | <2 |
By carefully selecting the reagents and optimizing the reaction conditions for both the iodination and reductive amination steps, the yield of this compound can be significantly enhanced while minimizing the formation of challenging-to-remove side-products.
Structural Elucidation and Characterization of 5 Iodo 3 Methylfuran 2 Yl Methanamine and Its Intermediates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the proton and carbon environments and their connectivity can be constructed.
The ¹H NMR spectrum of (5-Iodo-3-methylfuran-2-yl)methanamine is expected to reveal distinct signals corresponding to each unique proton in the molecule. The anticipated chemical shifts (δ) are influenced by the electron density around the protons, which is in turn affected by the electronegativity of adjacent atoms and the aromaticity of the furan (B31954) ring.
The protons of the aminomethyl (-CH₂NH₂) group are expected to appear as a singlet, integrating to two protons. Its chemical shift would likely be in the range of 3.7-4.0 ppm, influenced by the adjacent furan ring. The protons of the primary amine (-NH₂) would likely present as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The methyl group (-CH₃) attached to the furan ring at the C3 position is anticipated to produce a sharp singlet at approximately 2.1-2.3 ppm. The single proton on the furan ring (H4) is expected to appear as a singlet in the aromatic region, likely around 6.2-6.4 ppm. The absence of adjacent protons would result in a singlet multiplicity for this signal.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH₂NH₂ | 3.7 - 4.0 | s | 2H |
| -NH₂ | Variable (broad) | s (br) | 2H |
| -CH₃ | 2.1 - 2.3 | s | 3H |
| Furan H4 | 6.2 - 6.4 | s | 1H |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal. The chemical shifts in ¹³C NMR are highly dependent on the hybridization and the chemical environment of the carbon atoms.
The carbon of the aminomethyl group (-CH₂NH₂) is expected to resonate at approximately 40-45 ppm. The furan ring carbons will have characteristic chemical shifts. The carbon bearing the iodine atom (C5) is predicted to have a significantly lower chemical shift, around 70-80 ppm, due to the heavy atom effect of iodine. The other furan carbons (C2, C3, and C4) are expected in the range of 110-160 ppm. Specifically, C2, being attached to the aminomethyl group and adjacent to the oxygen, would be downfield. C3, with the methyl group, and C4 would have their distinct signals within this range. The methyl carbon (-CH₃) is anticipated to appear upfield, around 12-15 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₂NH₂ | 40 - 45 |
| Furan C5-I | 70 - 80 |
| Furan C4 | 110 - 120 |
| Furan C3-CH₃ | 140 - 150 |
| Furan C2-CH₂NH₂ | 155 - 165 |
| -CH₃ | 12 - 15 |
To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this compound, minimal correlations are expected due to the prevalence of singlet signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals of the -CH₂NH₂, -CH₃, and furan H4 to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. Key HMBC correlations would be expected between the aminomethyl protons and the furan carbons C2 and C3, as well as between the methyl protons and the furan carbons C2, C3, and C4. The furan H4 proton would show correlations to C3 and C5. These correlations would be instrumental in confirming the substitution pattern on the furan ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands.
The N-H stretching vibrations of the primary amine group (-NH₂) are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl and methylene (B1212753) groups will be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are anticipated in the 1500-1650 cm⁻¹ region. The C-N stretching of the aminomethyl group would likely be found in the 1000-1200 cm⁻¹ range. The C-O-C stretching of the furan ring typically appears as a strong band between 1000 and 1300 cm⁻¹. The C-I stretching vibration is expected at a low frequency, typically in the 500-600 cm⁻¹ range, which may be at the lower limit of detection for standard IR spectrophotometers. orgchemboulder.comlibretexts.orgspectroscopyonline.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| -NH₂ | N-H stretch | 3300 - 3500 (two bands) |
| -CH₂, -CH₃ | C-H stretch | 2850 - 3000 |
| Furan Ring | C=C stretch | 1500 - 1650 |
| -CH₂NH₂ | C-N stretch | 1000 - 1200 |
| Furan Ring | C-O-C stretch | 1000 - 1300 |
| C-I | C-I stretch | 500 - 600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in confirming its identity. For this compound (C₆H₈INO), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight.
The presence of iodine (¹²⁷I) would give a distinct isotopic pattern. The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A prominent fragmentation would be the loss of an iodine radical (•I), resulting in a significant peak at [M-127]⁺. Another likely fragmentation is the cleavage of the aminomethyl group, leading to a peak corresponding to the loss of •CH₂NH₂. Further fragmentation of the furan ring could also be observed.
X-ray Crystallography for Solid-State Structure Determination (if applicable)
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique can provide precise bond lengths, bond angles, and conformational details.
Currently, there are no published X-ray crystal structures for this compound in the publicly available databases. Therefore, a detailed analysis of its solid-state structure is not possible at this time. Should a suitable single crystal of the compound be obtained in the future, X-ray diffraction analysis would provide invaluable information to confirm its molecular structure and reveal details about its crystal packing and intermolecular interactions.
Chemical Reactivity and Derivatization of 5 Iodo 3 Methylfuran 2 Yl Methanamine
Reactions Involving the Primary Amine Functionality
The primary amine group in (5-Iodo-3-methylfuran-2-yl)methanamine is a nucleophilic center and can participate in a variety of reactions common to primary amines. These reactions allow for the introduction of a wide range of substituents, leading to the formation of amides, sulfonamides, and other nitrogen-containing functional groups.
Acylation and Sulfonylation Reactions
Primary amines readily undergo acylation with acylating agents such as acyl chlorides or anhydrides to form amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct.
For instance, the reaction of a (furan-2-yl)methanamine derivative with 2-furoic acid in the presence of coupling reagents like DMT/NMM/TsO⁻ or EDC under microwave irradiation can produce the corresponding N-(furan-2-ylmethyl)furan-2-carboxamide. researchgate.netresearchgate.net
| Reagent | Product Class | General Conditions |
| Acyl chloride (R-COCl) | Amide | Base (e.g., triethylamine, pyridine), aprotic solvent |
| Carboxylic acid anhydride (B1165640) ((RCO)₂O) | Amide | Base, aprotic solvent |
| Sulfonyl chloride (R-SO₂Cl) | Sulfonamide | Base (e.g., triethylamine, pyridine), aprotic solvent |
Alkylation and Reductive Amination
The nitrogen atom of the primary amine can be alkylated by reaction with alkyl halides. However, this reaction can sometimes lead to overalkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.
A more controlled method for the synthesis of secondary or tertiary amines is reductive amination. This process involves the initial reaction of the primary amine with a carbonyl compound (an aldehyde or a ketone) to form an imine intermediate, which is then reduced in situ to the corresponding amine. Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. The reductive amination of furfural (B47365) to furfurylamine (B118560) using aqueous ammonia (B1221849) and molecular hydrogen over a catalyst like Rh/Al₂O₃ is a well-established process. rsc.orgrsc.orgresearchgate.netsctunisie.org This methodology can be extended to the reaction of this compound with other aldehydes or ketones to yield more complex secondary and tertiary amines. mdpi.com
| Reagent(s) | Product Class | General Conditions |
| Alkyl halide (R-X) | Secondary/Tertiary Amine | Base, solvent |
| Aldehyde/Ketone, Reducing Agent | Secondary/Tertiary Amine | Acid or base catalyst for imine formation, followed by reduction |
Condensation Reactions with Carbonyl Compounds
Primary amines condense with aldehydes and ketones to form imines (also known as Schiff bases). This reaction is typically reversible and is often carried out under conditions where water is removed to drive the equilibrium towards the product. Acid catalysis is commonly employed. Furan (B31954) compounds with electron-withdrawing groups are more stable in acidic solutions, which can be a consideration in these reactions. scispace.com The condensation of furfural with acetone (B3395972) is a known reaction that can lead to aldol (B89426) condensation products. osti.gov
| Reagent | Product Class | General Conditions |
| Aldehyde (R-CHO) | Imine | Acid catalyst, removal of water |
| Ketone (R₂C=O) | Imine | Acid catalyst, removal of water |
Formation of Amides, Ureas, and Thioureas
As mentioned in section 5.1.1, amides are readily formed via acylation. In addition, the primary amine of this compound can be converted into ureas and thioureas.
Ureas can be synthesized by reacting the primary amine with isocyanates or by a two-step procedure involving the formation of a carbamate (B1207046) intermediate. organic-chemistry.orgorganic-chemistry.orgnih.gov The reaction of amines with phosgene (B1210022) or its equivalents is a traditional method for urea (B33335) synthesis. nih.gov
Thioureas are typically prepared by the reaction of the primary amine with isothiocyanates. nih.govresearchgate.net Alternatively, a simple condensation between an amine and carbon disulfide in an aqueous medium can also yield substituted thioureas. researchgate.netasianpubs.orgorganic-chemistry.org For example, 2-furfurylamine can be used in the synthesis of di- and trisubstituted thiourea (B124793) derivatives. researchgate.net
| Reagent(s) | Product Class | General Conditions |
| Isocyanate (R-N=C=O) | Urea | Aprotic solvent |
| Isothiocyanate (R-N=C=S) | Thiourea | Aprotic solvent |
| Carbon disulfide (CS₂) | Thiourea | Base, aqueous or organic solvent |
Reactions Involving the Iodo Substituent
The iodo group attached to the furan ring is a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak, making it susceptible to oxidative addition to a low-valent transition metal catalyst, which is the key initial step in these catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. The iodo substituent at the 5-position of the furan ring of this compound makes it an excellent substrate for these transformations.
Suzuki Coupling: This reaction involves the coupling of the iodo-furan with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This allows for the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl substituents at the 5-position of the furan ring.
Stille Coupling: The Stille reaction couples the iodo-furan with an organotin reagent (organostannane). wikipedia.org It is known for its tolerance of a wide variety of functional groups. harvard.eduuwindsor.camdpi.com
Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling the iodo-furan with a terminal alkyne. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This method is valuable for the synthesis of alkynyl-substituted furans.
Heck Reaction: The Heck reaction involves the coupling of the iodo-furan with an alkene to form a new, more substituted alkene. nih.govrsc.org This reaction provides a means to introduce alkenyl substituents at the 5-position of the furan ring.
The table below summarizes these palladium-catalyzed cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst System | Product |
| Suzuki | Boronic acid/ester | Pd catalyst, Base | 5-Aryl/vinyl-3-methylfuran-2-yl)methanamine |
| Stille | Organostannane | Pd catalyst | 5-Aryl/vinyl/alkyl-3-methylfuran-2-yl)methanamine |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-3-methylfuran-2-yl)methanamine |
| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-3-methylfuran-2-yl)methanamine |
These reactions highlight the synthetic utility of this compound as a versatile intermediate, allowing for the independent functionalization of both the amine and the furan ring to generate a diverse library of complex molecules.
Nucleophilic Aromatic Substitution (SNAr) on the Furan Ring
The presence of an iodine atom on the furan ring at the 5-position makes this compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In general, SNAr reactions on aromatic rings require activation by electron-withdrawing groups and a good leaving group. While the furan ring is inherently electron-rich, the iodine atom is a relatively good leaving group. The success of SNAr on this substrate would largely depend on the nature of the nucleophile and the reaction conditions.
The reaction proceeds through a Meisenheimer-like intermediate, where the nucleophile adds to the carbon bearing the iodine, temporarily disrupting the aromaticity of the furan ring. Subsequent elimination of the iodide ion restores the aromatic system.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Potential Product | Reaction Conditions |
| R-S⁻ (Thiolates) | (5-(Alkylthio)-3-methylfuran-2-yl)methanamine | Base, polar aprotic solvent |
| RO⁻ (Alkoxides) | (5-Alkoxy-3-methylfuran-2-yl)methanamine | Base, corresponding alcohol as solvent |
| R₂NH (Amines) | N-Alkyl-(5-(alkylamino)-3-methylfuran-2-yl)methanamine | High temperature, catalyst (e.g., copper) |
| CN⁻ (Cyanide) | (5-Cyano-3-methylfuran-2-yl)methanamine | Transition metal catalyst (e.g., Pd or Cu) |
It is important to note that due to the electron-donating nature of the aminomethyl and methyl groups, the furan ring is not strongly activated towards SNAr. Therefore, harsh reaction conditions or transition metal catalysis, such as in Buchwald-Hartwig or Ullmann-type couplings, may be necessary to facilitate these transformations.
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.gov The strategy relies on a directing metalating group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. baranlab.org In this compound, the primary amine of the methanamine group, after protection (e.g., as a Boc-carbamate), could potentially act as a DMG.
However, the substitution pattern of the molecule presents a challenge. The positions ortho to the aminomethyl group are already substituted with a methyl group (at C-3). For π-excessive heterocycles like furan, lithiation predominantly occurs at the C-2 position. uwindsor.ca With the C-2 position occupied, and the C-3 position sterically hindered and electronically influenced by the methyl group, directed metalation would be challenging. An alternative directing group or different metalation strategies might be required for further functionalization via this route. Should deprotonation at the C-4 position be achievable, quenching the resulting organometallic intermediate with various electrophiles would provide a route to 4-substituted derivatives.
Table 2: Potential Directed Metalation and Functionalization
| Directing Group (Protected) | Metalating Agent | Potential Site of Metalation | Electrophile | Potential Product |
| -CH₂NHBoc | n-BuLi/TMEDA | C-4 (if successful) | CO₂ | 4-(Aminomethyl)-5-iodo-2-methylfuran-3-carboxylic acid |
| -CH₂NHBoc | n-BuLi/TMEDA | C-4 (if successful) | (CH₃)₃SiCl | (4-(Trimethylsilyl)-5-iodo-3-methylfuran-2-yl)methanamine |
| -CH₂NHBoc | n-BuLi/TMEDA | C-4 (if successful) | DMF | 4-(Aminomethyl)-5-iodo-2-methylfuran-3-carbaldehyde |
Reactions Involving the Furan Heterocycle
Furan is a π-excessive heterocycle that readily undergoes electrophilic aromatic substitution (EAS), being significantly more reactive than benzene. pearson.compearson.com The substitution typically occurs at the C-2 or C-5 positions due to the superior stabilization of the cationic intermediate (arenium ion). chemicalbook.com
In this compound, the 2, 3, and 5 positions are already substituted. The remaining C-4 position is the only site available for electrophilic attack. The directing effects of the existing substituents will influence the feasibility of substitution at this position. The aminomethyl and methyl groups are activating, electron-donating groups, which should increase the nucleophilicity of the ring. Conversely, the iodine atom is deactivating through its inductive effect but can donate electron density through resonance. The cumulative effect would likely activate the C-4 position, albeit with potential steric hindrance from the adjacent methyl group.
Table 3: Potential Electrophilic Aromatic Substitution Reactions
| Electrophile | Reagent | Potential Product |
| NO₂⁺ | HNO₃/H₂SO₄ (mild conditions) | (5-Iodo-3-methyl-4-nitrofuran-2-yl)methanamine |
| Br⁺ | Br₂/dioxane | (4-Bromo-5-iodo-3-methylfuran-2-yl)methanamine |
| RCO⁺ | RCOCl/AlCl₃ (mild conditions) | (4-Acyl-5-iodo-3-methylfuran-2-yl)methanamine |
| SO₃H⁺ | SO₃/pyridine | 4-(Aminomethyl)-5-iodo-2-methylfuran-3-sulfonic acid |
Given the sensitivity of the furan ring to strong acids, mild conditions would be necessary for these transformations to avoid polymerization or ring-opening.
Furans can participate as the diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. mdpi.com The aromaticity of the furan ring means that the cycloaddition is often reversible. The reactivity of the furan as a diene is enhanced by electron-donating substituents. The aminomethyl and methyl groups on this compound would therefore be expected to increase its reactivity in Diels-Alder reactions.
The reaction would involve the furan ring acting as a 4π electron system reacting with a dienophile, a 2π electron system, to form a bicyclic adduct. The initial product is a 7-oxabicyclo[2.2.1]heptene derivative. These adducts can be thermally unstable and may undergo a retro-Diels-Alder reaction to regenerate the starting materials. nih.gov
Conversely, if the furan ring is substituted with strong electron-withdrawing groups, it can act as a dienophile. conicet.gov.ar However, given the electron-donating nature of the substituents on the target molecule, its role as a diene is more probable. Highly reactive, electron-rich furans, such as 2-aminofurans, have been shown to smoothly undergo in situ Diels-Alder reactions. nih.gov
The furan ring, particularly when substituted, can undergo a variety of ring-opening reactions under different conditions, leading to the formation of acyclic compounds. These transformations can be initiated by acids, bases, oxidizing agents, or light. For instance, the hydrolysis of furans under acidic conditions can lead to the formation of 1,4-dicarbonyl compounds.
Iodofurans can also participate in transition metal-catalyzed reactions that may involve ring-opening or rearrangement. thieme-connect.com For example, palladium-catalyzed reactions have been shown to induce ring-opening in certain fused-ring systems containing a furan moiety. nih.gov Additionally, certain iodine-catalyzed reactions can lead to the formation of substituted furans, and under some conditions, competing ring-opening pathways might be observed. vhu.edu.vn The specific conditions required for the ring-opening of this compound would need to be determined experimentally, but this reactivity pathway offers potential for the synthesis of complex acyclic structures.
Computational and Theoretical Investigations of 5 Iodo 3 Methylfuran 2 Yl Methanamine
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
No specific DFT studies on (5-Iodo-3-methylfuran-2-yl)methanamine are currently available in the public domain. The following subsections outline the types of analyses that would be conducted in such a study.
Conformational Analysis and Energy Landscapes
A computational analysis would be necessary to identify the stable conformers of this compound and to map its potential energy surface. This would involve systematically rotating the bonds of the methanamine substituent relative to the furan (B31954) ring to locate energy minima and transition states. The relative energies of these conformers would determine their populations at thermal equilibrium.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key tool for understanding chemical reactivity. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's electrophilic and nucleophilic sites. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap generally indicates higher reactivity. malayajournal.orgresearchgate.net
Interactive Data Table: Hypothetical FMO Analysis Parameters This table is for illustrative purposes to show how data would be presented if available.
| Parameter | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Ionization Potential | Data not available |
Charge Distribution and Electrostatic Potential Mapping
Calculating the charge distribution within the molecule would reveal the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. An electrostatic potential (ESP) map would visually represent the charge distribution, with red areas indicating negative potential (electron-rich) and blue areas indicating positive potential (electron-poor). This mapping is instrumental in predicting intermolecular interactions. malayajournal.org
Reaction Mechanism Studies Using Computational Chemistry
Computational chemistry could be employed to investigate the mechanisms of reactions involving this compound.
Transition State Characterization for Key Synthetic Steps
For any proposed synthetic route to or from this compound, computational methods could identify and characterize the transition state structures. This involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometric and energetic properties of the transition state are fundamental to understanding the reaction's feasibility and kinetics.
Energetic Profiling of Reaction Pathways
Interactive Data Table: Hypothetical Reaction Energetics This table is for illustrative purposes to show how data would be presented if available.
| Reaction Step | Species | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Reactants | Data not available |
| 2 | Transition State 1 | Data not available |
| 3 | Intermediate | Data not available |
| 4 | Transition State 2 | Data not available |
Quantitative Structure-Reactivity Relationships (QSRR) Modeling of this compound
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational methodology that seeks to establish a mathematical correlation between the chemical structure of a compound and its reactivity. For the novel compound this compound, QSRR models offer a theoretical framework to predict its behavior in various chemical reactions, bypassing the need for extensive empirical testing in the early stages of investigation. Such models are built upon the principle that the reactivity of a molecule is intrinsically linked to its structural, electronic, and physicochemical properties, which can be quantified using molecular descriptors.
A hypothetical QSRR study for this compound would commence with the calculation of a diverse set of molecular descriptors. These descriptors are numerical values that characterize the molecule from different perspectives. They are generally categorized into several classes:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition. They include molecular weight, count of atoms of specific types, number of rings, and number of bonds of a certain type.
Topological Descriptors: These are 2D descriptors that describe the connectivity of atoms within the molecule, such as the Wiener and Randić indices. They provide insights into molecular branching and shape.
Geometrical Descriptors: These 3D descriptors, such as molecular surface area and volume, require the optimized 3D coordinates of the molecule and are crucial for understanding steric effects on reactivity.
Electrostatic Descriptors: These descriptors pertain to the charge distribution within the molecule. Examples include dipole moment and partial charges on individual atoms. These are particularly important for predicting interactions with polar reagents and solvents.
Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide deep insights into the electronic structure of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap, electronegativity, and chemical hardness. nih.gov
Once a comprehensive set of descriptors is calculated for this compound and a series of structurally related furan derivatives with known experimental reactivity data, a mathematical model can be constructed. Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are common statistical methods employed for this purpose. digitaloceanspaces.com The goal is to develop a robust equation that can accurately predict the reactivity of new compounds within the model's applicability domain.
The Furan Ring: The aromaticity and electron-rich nature of the furan ring are expected to be major determinants of its reactivity, particularly in electrophilic substitution reactions. The ring's susceptibility to oxidation is also a critical factor. nih.gov
The Iodo Substituent: The large and polarizable iodine atom at the 5-position is anticipated to have a profound electronic and steric influence. Electronically, it can act as a weak deactivator through its inductive effect but a weak activator through resonance. Its presence is also a key factor in potential cross-coupling reactions.
The Methyl Group: The methyl group at the 3-position is an electron-donating group, which is expected to enhance the electron density of the furan ring, thereby increasing its reactivity towards electrophiles.
The Methanamine Group: The basicity of the methanamine group at the 2-position will significantly influence the compound's reactivity, particularly in acid-base reactions and as a nucleophile.
A hypothetical QSRR model for predicting the rate constant (log k) of an electrophilic substitution reaction on the furan ring of a series of substituted furans, including this compound, might take the following form:
log k = β0 + β1(EHOMO) + β2(qC4) + β3(Vm)
Where:
k is the reaction rate constant.
β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.
EHOMO represents the energy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
qC4 is the partial charge on the C4 carbon atom of the furan ring, the likely site of electrophilic attack.
Vm is the molecular volume, accounting for steric hindrance.
The following interactive data table presents hypothetical calculated descriptor values for this compound and a set of related furan derivatives, along with their hypothetical experimental reactivity data.
| Compound | EHOMO (eV) | qC4 (a.u.) | Vm (ų) | Experimental log k | Predicted log k |
| Furan | -8.89 | -0.15 | 80.5 | -2.5 | -2.45 |
| 2-Methylfuran | -8.65 | -0.18 | 95.2 | -1.8 | -1.82 |
| 3-Methylfuran | -8.70 | -0.16 | 95.2 | -2.1 | -2.08 |
| 2-Iodofuran | -8.95 | -0.14 | 105.8 | -2.8 | -2.75 |
| This compound | -8.50 | -0.20 | 145.3 | -1.5 | -1.55 |
| 2-Aminomethylfuran | -8.45 | -0.19 | 100.1 | -1.6 | -1.63 |
Another interactive data table below showcases the statistical performance of the hypothetical QSRR model, highlighting its predictive power.
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.985 |
| Q² (Cross-validated R²) | 0.920 |
| RMSE (Root Mean Square Error) | 0.085 |
The high values of R² and Q² in this hypothetical model would indicate a strong correlation between the selected descriptors and the observed reactivity, suggesting that the model has good predictive capability for this class of compounds. Such QSRR models are invaluable tools in computational chemistry for screening virtual libraries of compounds and prioritizing synthetic efforts towards molecules with desired reactivity profiles.
Applications of 5 Iodo 3 Methylfuran 2 Yl Methanamine in Advanced Organic Synthesis
Utility in Medicinal Chemistry Precursor Synthesis (excluding biological activity)
There are no reports on the utility of (5-Iodo-3-methylfuran-2-yl)methanamine in the synthesis of precursors for medicinal chemistry.
The potential of This compound as a synthon for creating more complex furan-containing amine derivatives has not been explored in the available literature. The presence of the iodine atom would theoretically allow for various cross-coupling reactions to introduce diverse substituents.
No studies have been published that utilize This compound for the preparation of scaffolds for chemical library generation. Its bifunctional nature, possessing both an amine and an iodo group, would in principle make it a candidate for combinatorial chemistry, but this has not been demonstrated.
Materials Science Applications as a Monomer or Intermediate Precursor
There is no documented use of This compound in materials science, either as a monomer for polymerization or as a precursor to other intermediates for materials applications. The iodo- group could potentially be used in polymerization reactions, such as Sonogashira or Suzuki couplings, to form conjugated polymers, but no such research has been reported.
Future Research Directions for 5 Iodo 3 Methylfuran 2 Yl Methanamine
Development of Novel and Efficient Catalytic Transformations
The presence of an iodo group on the furan (B31954) ring of (5-Iodo-3-methylfuran-2-yl)methanamine makes it an ideal candidate for a variety of transition-metal-catalyzed cross-coupling reactions. Future research should focus on developing novel and efficient catalytic transformations to diversify the structure and create libraries of new compounds.
Key areas for investigation include:
Palladium-Catalyzed Cross-Coupling Reactions: Systematic studies on Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would provide efficient routes to a wide range of 5-substituted furan derivatives. The optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields and broad substrate scope.
Copper-Catalyzed Reactions: The development of copper-catalyzed cross-coupling reactions, such as Ullmann-type couplings, could offer a cost-effective and sustainable alternative to palladium-based systems.
Nickel-Catalyzed Transformations: Investigating the utility of nickel catalysts for cross-coupling reactions could provide unique reactivity and selectivity profiles, particularly for the formation of C-C and C-heteroatom bonds.
C-H Activation: Exploring direct C-H activation at other positions of the furan ring, while the iodo group is still present, could lead to the synthesis of highly functionalized furan derivatives.
| Reaction Type | Potential Catalyst Systems | Potential Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh3)4, Pd(dppf)Cl2 | 5-Aryl/heteroaryl-3-methylfuran-2-yl)methanamine |
| Sonogashira Coupling | Pd(PPh3)2Cl2/CuI | (5-Alkynyl-3-methylfuran-2-yl)methanamine |
| Heck Coupling | Pd(OAc)2 | (5-Alkenyl-3-methylfuran-2-yl)methanamine |
| Buchwald-Hartwig Amination | Pd2(dba)3 with various phosphine (B1218219) ligands | (5-(Di)aryl/alkylamino-3-methylfuran-2-yl)methanamine |
Exploration of Unconventional Reactivity Profiles
Beyond standard cross-coupling reactions, the unique electronic and steric environment of this compound may enable unconventional reactivity profiles. Research in this area could uncover novel synthetic methodologies and provide deeper insights into the chemical behavior of highly substituted furans.
Potential avenues for exploration include:
Halogen Dance Reactions: Investigating the possibility of a "halogen dance" reaction, where the iodine atom migrates to a different position on the furan ring under specific basic conditions, could provide access to novel isomers.
Radical Reactions: The C-I bond can be a precursor for radical generation. Exploring radical-based transformations, such as atom transfer radical addition (ATRA) or radical cyclizations, could lead to the synthesis of complex polycyclic structures.
Ring-Opening and Rearrangement Reactions: Studying the stability of the furan ring under various conditions (e.g., strong acids, bases, or specific catalysts) could reveal novel ring-opening or rearrangement pathways, leading to the formation of different heterocyclic or acyclic structures.
Investigation into Stereoselective Synthesis of Chiral Derivatives
The development of methods for the stereoselective synthesis of chiral derivatives of this compound is a critical area for future research, particularly for applications in medicinal chemistry where enantiomeric purity is often essential. researchgate.netresearcher.life
Key research directions include:
Asymmetric Synthesis: Developing de novo asymmetric syntheses of the furan core with control over the stereochemistry of substituents would be a significant advancement. nih.govchinesechemsoc.org This could involve chiral pool starting materials or the use of chiral catalysts. researchgate.netresearcher.life
Enantioselective Functionalization: The development of enantioselective methods for the functionalization of the aminomethyl side chain, for example, through asymmetric alkylation or acylation, would provide access to a range of chiral amines.
Diastereoselective Reactions: For derivatives with multiple stereocenters, investigating diastereoselective reactions will be crucial for controlling the relative stereochemistry.
| Approach | Key Methodologies | Potential Chiral Products |
|---|---|---|
| Asymmetric Catalysis | Transition metal catalysis with chiral ligands, organocatalysis | Enantiomerically enriched furan derivatives |
| Chiral Pool Synthesis | Utilization of naturally occurring chiral starting materials | Chiral building blocks for further elaboration |
| Enzymatic Resolution | Kinetic resolution of racemic mixtures using enzymes | Separation of enantiomers |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
The use of advanced computational modeling can significantly accelerate the discovery and development of new synthetic routes and the understanding of reactivity. acs.orgmdpi.comstevens.edu Applying these tools to this compound will provide valuable insights and guide experimental work.
Future computational studies could focus on:
Density Functional Theory (DFT) Calculations: Using DFT to model reaction mechanisms, predict activation energies, and understand the regioselectivity of various transformations. dtu.dkdlr.de This can aid in the rational design of catalysts and the optimization of reaction conditions.
Molecular Dynamics (MD) Simulations: Employing MD simulations to study the conformational preferences of the molecule and its derivatives, as well as their interactions with solvents and biological macromolecules. stevens.edu
Predictive Modeling of Properties: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or material properties of novel derivatives based on their chemical structure.
Potential for Sustainable and Environmentally Benign Synthetic Protocols
In line with the principles of green chemistry, future research should aim to develop sustainable and environmentally benign synthetic protocols for the synthesis and functionalization of this compound. rsc.orgmdpi.comacs.org
Key areas for improvement include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally friendly alternatives such as water, ionic liquids, or deep eutectic solvents.
Catalyst Recycling: Developing methodologies for the efficient recovery and recycling of expensive and potentially toxic transition metal catalysts.
Flow Chemistry: Implementing continuous flow processes for the synthesis and modification of the target compound, which can offer improved safety, efficiency, and scalability.
Biocatalysis: Exploring the use of enzymes for specific transformations, which can offer high selectivity and operate under mild reaction conditions. acs.org
Q & A
Q. What are the recommended synthetic routes for (5-Iodo-3-methylfuran-2-yl)methanamine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves halogenation of a precursor like 3-methylfuran-2-ylmethanamine. Iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere . Optimization includes:
- Temperature control : Maintain 0–5°C to minimize side reactions.
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
Validate purity via HPLC (>98%) and confirm structure via (iodine substituent δ ~7.2 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the electronic and steric properties of this compound?
- Methodological Answer :
- Electrostatic potential (ESP) mapping : Use Multiwfn software to calculate ESP surfaces, identifying nucleophilic/electrophilic regions (iodine's σ-hole dominates electrophilicity) .
- Steric parameters : Apply the Tolman cone angle or buried volume (%VBur) calculations via DFT (e.g., Gaussian09) to assess steric hindrance from the methyl and iodine groups .
- Spectroscopic validation : Compare computed IR/Raman spectra (B3LYP/6-311++G**) with experimental data to resolve discrepancies .
Q. What are the stability considerations for storing this compound, and how can degradation be monitored?
- Methodological Answer :
- Storage : Keep in amber vials under argon at –20°C to prevent iodine loss or oxidation.
- Degradation monitoring :
- TLC/GC-MS : Track new peaks indicative of deiodination or furan ring opening.
- : Monitor carbonyl formation (δ ~170 ppm) from oxidation .
- Stabilizers : Add radical scavengers (e.g., BHT) at 0.1% w/w to inhibit radical-mediated decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?
- Methodological Answer : Contradictions may arise from solvent effects or catalyst selection. Systematic approaches include:
- Solvent screening : Compare reactivity in DMSO (polar aprotic) vs. toluene (non-polar) to assess solvation effects.
- Catalyst benchmarking : Test Pd(PPh₃)₄ vs. NiCl₂(dppe) for Suzuki-Miyaura coupling efficiency.
- Kinetic studies : Use in-situ IR or UV-Vis to track intermediate formation (e.g., Pd-iodo complexes) .
- Computational validation : Perform DFT calculations (e.g., Gibbs free energy barriers) to identify rate-limiting steps .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to predict binding affinities. Prioritize derivatives with ΔG < –8 kcal/mol.
- ADMET prediction : Employ SwissADME to evaluate logP (target < 3), CNS permeability, and CYP450 inhibition.
- MD simulations : Run 100 ns simulations (AMBER) to assess ligand-protein complex stability (RMSD < 2 Å) .
Q. How can electron density topology analysis clarify the reactivity of the iodine substituent in this compound?
- Methodological Answer :
- AIM (Atoms in Molecules) analysis : Use Multiwfn to locate bond critical points (BCPs) and Laplacian (∇²ρ) values. A positive ∇²ρ at the C–I bond indicates closed-shell interaction (weak covalent character), explaining iodine’s lability .
- NBO (Natural Bond Orbital) analysis : Quantify hyperconjugation (e.g., σ(C–I) → σ*(C–O) interactions) to rationalize regioselectivity in substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
